1-(3,4-Difluorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea
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Overview
Description
3-(3,4-Difluorophenyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a difluorophenyl group, a dimethyl-dihydrothiazolyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Coupling with Phenylurea: The final step involves coupling the intermediate with phenylurea under appropriate conditions, such as using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(3,4-difluorophenyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
- 3-(3,4-Dimethoxyphenyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
- 3-(3,4-Difluorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
Uniqueness
The uniqueness of 3-(3,4-difluorophenyl)-3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea lies in the presence of both the difluorophenyl and dimethyl-dihydrothiazolyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17F2N3OS |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C18H17F2N3OS/c1-18(2)11-21-17(25-18)23(13-8-9-14(19)15(20)10-13)16(24)22-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,24) |
InChI Key |
WYRXXJRJGWLOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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